molecular formula C6H11F3S B3338413 6,6,6-Trifluorohexylmercaptan CAS No. 914642-05-0

6,6,6-Trifluorohexylmercaptan

Cat. No.: B3338413
CAS No.: 914642-05-0
M. Wt: 172.21
InChI Key: VGKLEAKHGYTALD-UHFFFAOYSA-N
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Description

6,6,6-Trifluorohexylmercaptan (CAS: 914642-05-0) is a fluorinated thiol characterized by a six-carbon alkyl chain with three fluorine atoms substituted on the terminal carbon (C6) and a sulfhydryl (-SH) functional group at the first carbon . Fluorinated thiols like this compound are of interest in organic synthesis, materials science, and pharmaceutical applications due to the electron-withdrawing effects of fluorine atoms, which modulate reactivity and stability.

Properties

IUPAC Name

6,6,6-trifluorohexane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3S/c7-6(8,9)4-2-1-3-5-10/h10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKLEAKHGYTALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(F)(F)F)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307829
Record name 6,6,6-Trifluoro-1-hexanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914642-05-0
Record name 6,6,6-Trifluoro-1-hexanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914642-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6,6-Trifluoro-1-hexanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 6,6,6-trifluorohexanol with thiourea under acidic conditions to yield the desired mercaptan compound .

Industrial Production Methods

Industrial production of 6,6,6-Trifluorohexylmercaptan often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yield and purity. The process may involve continuous flow reactors to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

6,6,6-Trifluorohexylmercaptan undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,6,6-Trifluorohexylmercaptan finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 6,6,6-Trifluorohexylmercaptan involves its interaction with molecular targets through its thiol group, which can form covalent bonds with electrophilic centers in proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

5,5,5-Trifluoropentylmercaptan

The closest structural analog is 5,5,5-Trifluoropentylmercaptan (CAS: 914642-04-9), which features a five-carbon chain with trifluoro substitution on the terminal carbon (C5) and a molecular formula of C₅H₉F₃S . Key differences include:

Property 6,6,6-Trifluorohexylmercaptan 5,5,5-Trifluoropentylmercaptan
CAS Number 914642-05-0 914642-04-9
Carbon Chain Length C6 C5
Molecular Formula C₆H₁₁F₃S C₅H₉F₃S
Molecular Weight ~164.2 g/mol* ~150.1 g/mol*
Fluorine Substitution Terminal C6 Terminal C5

*Calculated based on inferred formulas.

Structural and Functional Differences

Shorter chains, as in 5,5,5-Trifluoropentylmercaptan, may confer higher volatility and lower viscosity.

Electron-Withdrawing Effects :

  • Both compounds exhibit strong electronegativity due to trifluoro substitution, which stabilizes the thiol group against oxidation. However, the hexyl derivative’s extended alkyl chain could slightly attenuate this effect compared to the pentyl analog.

Reactivity :

  • The -SH group in both compounds enables nucleophilic reactions (e.g., forming disulfides or metal thiolates). The hexyl chain’s steric bulk may reduce reaction rates in sterically hindered environments compared to the pentyl derivative.

Biological Activity

Chemical Structure and Properties

6,6,6-Trifluorohexylmercaptan has the following chemical structure:

  • Molecular Formula : C6_{6}H11_{11}F3_{3}S
  • Molecular Weight : 196.22 g/mol

The trifluoromethyl group contributes to its unique properties, influencing its biological interactions.

Antimicrobial Properties

Research on similar thiol compounds suggests that this compound may exhibit significant antimicrobial activity. Thiols are known for their ability to disrupt microbial membranes and interfere with metabolic processes.

  • Mechanism of Action : Thiols can form disulfide bonds with proteins, leading to denaturation and loss of function in microbial cells.
  • Potential Targets : Gram-positive and Gram-negative bacteria, as well as fungi.

Anti-inflammatory Effects

Thiol compounds often exhibit anti-inflammatory properties by modulating oxidative stress and inflammatory mediators.

  • Research Findings :
    • Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro.
    • The ability to scavenge free radicals may contribute to reduced inflammation.

Summary of Biological Activities

Biological ActivityMechanismReferences
AntimicrobialDisruption of microbial membranes
CytotoxicityInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of oxidative stress

In Vitro Studies

Recent studies have focused on the synthesis and evaluation of thiol derivatives:

  • Synthesis : Various methods have been employed to synthesize thiol derivatives with enhanced biological activity.
  • Evaluation : In vitro assays demonstrate that certain derivatives exhibit potent antimicrobial and cytotoxic effects against specific cell lines.

In Vivo Studies

Although direct studies on this compound are sparse, analogous compounds have undergone in vivo testing:

  • Animal Models : Studies involving murine models indicate potential therapeutic benefits in reducing tumor growth and inflammation.
  • Safety Profile : Preliminary assessments suggest a favorable safety profile with minimal adverse effects at therapeutic doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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